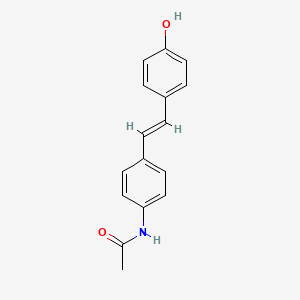

trans-4'-Hydroxy-4-acetamidostilbene

Description

Structure

3D Structure

Properties

CAS No. |

843-34-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+ |

InChI Key |

KFWCCUXOHVOQGG-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Trans 4 Hydroxy 4 Acetamidostilbene

Synthetic Pathways to trans-4'-Hydroxy-4-acetamidostilbene

The construction of the diarylethene backbone of this compound relies on fundamental carbon-carbon bond-forming reactions, followed by the strategic placement of the hydroxyl and acetamido moieties.

Several robust and versatile methods have been developed for the synthesis of the stilbene (B7821643) (1,2-diphenylethene) scaffold. The most prominent among these are the Wittig reaction, the Mizoroki-Heck reaction, and the Perkin condensation. organic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. tamu.edumasterorganicchemistry.com The ylide is typically prepared from a phosphonium (B103445) salt, which is synthesized via an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. masterorganicchemistry.comyoutube.com This method is highly versatile for producing substituted stilbenes. wiley-vch.de A significant modification is the Horner–Wadsworth–Emmons (HWE) reaction , which uses phosphonate-stabilized carbanions. These carbanions are more nucleophilic than the corresponding phosphonium ylides, and the resulting phosphate (B84403) by-products are water-soluble, simplifying purification. wiley-vch.denih.gov

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. nih.gov This reaction is a powerful tool for creating substituted alkenes and has been widely applied to stilbene synthesis. nih.govrsc.orgliverpool.ac.uk One-pot procedures combining in-situ alkene generation (e.g., through dehydrohalogenation or a Wittig reaction) followed by a Heck coupling have been developed to improve efficiency. rsc.orgsemanticscholar.orgresearchgate.net

The Perkin reaction provides an alternative route, typically involving the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. organic-chemistry.org While this reaction classically produces cinnamic acids, modifications and subsequent decarboxylation steps can be employed to yield stilbene derivatives. organic-chemistry.org

Table 1: Comparison of Major Stilbene Synthesis Methodologies

| Reaction | Reactants | Key Features | Primary By-products |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Versatile, forms C=C bond at original carbonyl position. tamu.edu | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate (B1237965) Carbanion | Often provides higher E-selectivity; water-soluble by-product. wiley-vch.denih.gov | Dialkylphosphate salt |

| Mizoroki-Heck Reaction | Unsaturated Halide + Alkene (+ Pd catalyst, base) | High functional group tolerance; generally high trans-selectivity. nih.govliverpool.ac.uk | Stoichiometric salts |

| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | Classic method for α,β-unsaturated aromatic acids, adaptable for stilbenes. organic-chemistry.org | Carboxylic acids |

The synthesis of the specifically substituted this compound is achieved by using precursors that already contain the required functional groups or their protected forms.

For example, a Wittig-type synthesis could involve the reaction between 4-hydroxybenzaldehyde (providing the 4'-hydroxy moiety) and a phosphonium ylide derived from 4-acetamidobenzyl chloride . Alternatively, the roles could be reversed, using 4-acetamidobenzaldehyde and a ylide generated from 4-hydroxybenzyl chloride . In many cases, the hydroxyl group is protected (e.g., as a methoxy (B1213986) or silyl (B83357) ether) during the reaction and deprotected in a final step to prevent unwanted side reactions.

Similarly, a Mizoroki-Heck reaction could couple 4-acetamidostyrene with a protected 4-iodophenol or couple 4-vinylphenol with 4-iodoacetanilide in the presence of a palladium catalyst. The choice of reactants depends on their commercial availability, stability, and reactivity in the chosen coupling reaction.

The biological activity of stilbenes is often dependent on their geometry, with the trans (or E) isomer being thermodynamically more stable and frequently more active than the cis (Z) isomer. organic-chemistry.org Therefore, stereoselective synthesis is critical.

Horner-Wadsworth-Emmons Reaction : This modification of the Wittig reaction is particularly effective for producing the trans-isomer with high selectivity. nih.gov The use of stabilized phosphonate ylides generally favors the formation of the E-alkene.

Mizoroki-Heck Reaction : This reaction is known for its high stereoselectivity, almost exclusively yielding the trans-stilbene (B89595) product due to the syn-addition of the palladium-aryl complex to the alkene followed by syn-elimination of the palladium hydride. liverpool.ac.uk

Isomerization : When a mixture of cis and trans isomers is formed, it can be converted to the more stable trans isomer. A common laboratory method involves iodine-catalyzed isomerization, often accelerated by light. tamu.edu

Preparation of Research Analogs and Derivatives for Mechanistic Studies

To probe the structure-activity relationships and metabolic pathways of this compound, researchers synthesize specific analogs. Halogenated and N-hydroxylated derivatives are particularly important for these studies.

Halogen atoms can be introduced onto the stilbene core to alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of these analogs typically employs the same core methodologies described above, but with halogenated starting materials.

For instance, a Mizoroki-Heck reaction is well-suited for this purpose, directly using halogenated aryl compounds. nih.gov A Wittig reaction can also be employed using halogen-substituted benzaldehydes or benzyl (B1604629) halides. nih.gov

Table 2: Examples of Reactant Pairs for Synthesizing Halogenated Stilbene Analogs

| Target Analog | Method | Reactant A | Reactant B |

| 3-Bromo-4'-hydroxy-4-acetamidostilbene | Mizoroki-Heck | 3-Bromo-4-acetamidostyrene | 4-Iodophenol (protected) |

| 3'-Chloro-4'-hydroxy-4-acetamidostilbene | Wittig-HWE | 3-Chloro-4-hydroxybenzaldehyde | Diethyl (4-acetamidobenzyl)phosphonate |

| 4,4'-Diiodostilbene | Mizoroki-Heck | 4-Iodostyrene | 4-Iodoiodobenzene |

The N-hydroxylation of the acetamido group to form an N-hydroxy-N-acetylamino (arylhydroxamic acid) moiety is a key metabolic activation step for many arylamide compounds. The synthesis of these N-hydroxylated derivatives is essential for studying their biological effects directly. Several synthetic strategies can be employed to generate these derivatives, which are often more reactive than their parent amides.

One common approach involves the conversion of a carboxylic acid precursor into a hydroxamic acid. nih.gov For example, a stilbene bearing a carboxylic acid group could be activated (e.g., with ethyl chloroformate or cyanuric chloride) and then reacted with hydroxylamine (B1172632) or a protected version like O-tritylhydroxylamine. nih.goveurjchem.com

Alternatively, direct oxidation of the parent amide can be achieved, although this can be challenging. More specialized methods include the oxidation of aldoximes with hypervalent iodine reagents to yield N-hydroxy amides. researchgate.netresearchgate.net Biocatalytic methods using amidase enzymes in the presence of hydroxylamine have also been shown to convert amides to hydroxamic acids under mild, neutral pH conditions. nih.gov Another novel approach is the Umpolung Amide Synthesis (UmAS), which can form N-aryl amides from N-aryl hydroxylamines, suggesting a pathway that could be adapted for creating the N-hydroxylated target. nih.gov

Introduction of Other Substituents for Structure-Activity Relationship Elucidation

The systematic introduction of various functional groups onto the stilbene scaffold is a common strategy to probe the structure-activity relationships that govern the biological effects of these compounds. While direct derivatization of this compound is not extensively documented in publicly available literature, the principles of SAR can be elucidated from studies on related stilbene derivatives. These studies reveal how modifications to the phenyl rings can modulate activity. researchgate.net

The biological activity of stilbene derivatives is significantly influenced by the chemical structure and the substituent groups attached to them. rsc.org For instance, the presence and position of hydroxyl groups are critical for many biological activities, including antimicrobial and antioxidant effects. rsc.orgresearchgate.net The replacement of these hydroxyl groups with other functionalities such as methoxy groups, halogens, or trifluoromethyl groups can dramatically alter the compound's affinity for biological targets. acs.org

Halogenation is a frequently employed strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms like fluorine, chlorine, or bromine can modify the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov For example, studies on other stilbene-based compounds have shown that the introduction of small halogen atoms can have a synergistic effect on receptor selectivity. nih.gov

Alkoxy groups, particularly methoxy groups, are another common substituent used in the derivatization of stilbenes. The methylation of hydroxyl groups can affect the molecule's bioavailability and may lead to a partial alteration of its bioactivity. researchgate.net The position of these substituents is also crucial; for instance, placing a substituent at the para-position of the phenyl ring is often more favorable for receptor interaction compared to the meta-position. acs.org

The following table summarizes the introduction of various substituents on stilbene cores and their observed impact on biological activity, providing insights into potential derivatization strategies for this compound.

| Substituent | Position on Stilbene Core | Rationale for Introduction | Observed Impact on Biological Activity |

| Hydroxyl (-OH) | Various positions on phenyl rings | To mimic natural polyphenolic stilbenes and enhance antioxidant and antimicrobial activity. rsc.org | The presence of a 4-hydroxy group is often crucial for antiproliferative activity. The number and position of hydroxyl groups significantly influence antioxidant capacity. nih.govresearchgate.net |

| Methoxy (-OCH₃) | Replacing hydroxyl groups | To increase metabolic stability and bioavailability. researchgate.net | Can modulate receptor binding affinity; in some cases, it leads to a decrease in antioxidant activity compared to the corresponding hydroxyl derivative. acs.org |

| Halogens (-F, -Cl, -Br) | Various positions on phenyl rings | To modulate electronic properties, lipophilicity, and metabolic stability. nih.gov | Can enhance receptor selectivity and potency. For example, chloro-substitution has been shown to increase affinity for the aryl hydrocarbon receptor (AhR). acs.org |

| Trifluoromethyl (-CF₃) | Phenyl rings | To increase lipophilicity and metabolic stability. | Can significantly increase binding affinity to specific receptors compared to hydroxyl or methoxy groups. acs.org |

| Amide/Ester Groups | Phenyl rings | To improve pharmacokinetic properties and explore different binding interactions. nih.gov | Amide derivatives have shown potent free radical-scavenging and neuroprotective activities. nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of trans-stilbene derivatives with high stereoselectivity is crucial for their development as therapeutic agents, as the trans isomer is generally more biologically active and thermodynamically stable than the cis isomer. nih.gov Consequently, significant research has focused on developing advanced synthetic techniques and optimizing reaction conditions to favor the formation of the trans isomer.

Palladium-Catalyzed Cross-Coupling Reactions:

The Mizoroki-Heck reaction is a powerful and widely used method for the synthesis of stilbenes, involving the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov Optimization of the Heck reaction has been a key area of research to improve yields, stereoselectivity, and substrate scope. Key optimization parameters include the choice of palladium catalyst, ligands, base, and solvent. For instance, the use of simple palladium salts like Pd(OAc)₂ in the presence of a phase-transfer catalyst such as tetraphenylphosphonium (B101447) chloride (Ph₄PCl) has been shown to create highly active catalytic systems. uliege.be The addition of N,N-dimethylglycine (DMG) can enhance the regioselectivity for the desired E-1,2-disubstituted stilbene. uliege.be Heterogeneous palladium catalysts, such as palladium supported on hydrotalcite, have also been developed to allow for easier catalyst recovery and recycling, contributing to more sustainable synthetic processes. uliege.be

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for alkene synthesis, including stilbenes. nih.gov The HWE reaction, which utilizes phosphonate-stabilized carbanions, often provides higher E-selectivity and facilitates easier purification of the product compared to the traditional Wittig reaction. nih.gov Optimization of these reactions to favor the trans isomer often involves careful selection of the base and solvent. For example, a solvent-free Arbusov reaction followed by an HWE reaction using THF and potassium tert-butoxide can afford high E-selectivity. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. researchgate.net Microwave-assisted synthesis has been successfully applied to various stilbene-forming reactions, including the Perkin, Heck, and Wittig reactions. nih.govresearchgate.net For instance, the synthesis of hydroxylated stilbenes from cinnamic acid derivatives can be achieved in high yields through a microwave-assisted, methyl-imidazole promoted decarboxylation. nih.gov Similarly, trans-4-nitrostilbene derivatives have been synthesized in good yields within minutes under microwave irradiation via the Perkin reaction. eurjchem.com This technique offers a significant advantage in terms of reduced reaction times and often leads to cleaner reactions with fewer byproducts.

The following table provides a comparative overview of advanced synthetic techniques and optimization strategies for the synthesis of trans-stilbene derivatives.

| Synthetic Technique | Key Optimization Parameters | Advantages | Typical Yields |

| Palladium-Catalyzed Heck Reaction | Catalyst (e.g., Pd(OAc)₂, PdCl₂), Ligands (e.g., phosphines), Base (e.g., K₂CO₃, NaOAc), Solvent (e.g., NMP, DMA), Phase-transfer catalyst (e.g., TBAB). rsc.orguliege.be | High functional group tolerance, good stereoselectivity for the trans isomer. uliege.be | 65-97% nih.gov |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate reagent, Base (e.g., KOtBu, NaH), Solvent (e.g., THF). nih.gov | High E-selectivity, easy removal of byproducts. nih.gov | 48-99% nih.gov |

| Microwave-Assisted Synthesis | Reaction time, Temperature, Solvent (or solvent-free conditions). researchgate.neteurjchem.com | Dramatically reduced reaction times, often higher yields and purity. researchgate.net | 56-91% nih.gov |

Metabolic and Biotransformation Pathways of Trans 4 Hydroxy 4 Acetamidostilbene in Research Models

Enzymatic N-Hydroxylation Processes of Stilbene (B7821643) Amides and their Hydroxylated Derivatives

The N-hydroxylation of aromatic amides is a crucial metabolic activation step that can lead to the formation of reactive intermediates. In the context of stilbene amides, this pathway has been a subject of detailed investigation.

Research has identified hamster hepatic microsomes as a potent in vitro system for studying the N-hydroxylation of stilbene amides. nih.govpsu.edu These subcellular fractions are rich in cytochrome P450 enzymes, which are key catalysts in the oxidative metabolism of a wide array of xenobiotics. nih.gov Studies utilizing hamster liver microsomes have demonstrated their capacity to catalyze the N-hydroxylation of trans-4-acetamidostilbene and its various analogs. nih.govpsu.edu This enzymatic reaction introduces a hydroxyl group to the nitrogen atom of the acetamido moiety, a critical step in the biotransformation of these compounds. The activity of these microsomal systems is dependent on cofactors such as NADPH and molecular oxygen, which are characteristic requirements for cytochrome P450-mediated reactions. nih.gov While direct studies on trans-4'-Hydroxy-4-acetamidostilbene are limited, the existing data on its parent compound, trans-4-acetamidostilbene, provides a strong basis for understanding its likely metabolic activation through similar enzymatic pathways.

Kinetic studies are fundamental to understanding the efficiency and capacity of enzymatic reactions. For the N-hydroxylation of stilbene amides, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

Studies on the N-hydroxylation of trans-4-acetamidostilbene and its 4'-halo analogs by hamster liver microsomes have revealed that the apparent Km values for these substrates were similar. nih.gov This suggests that the affinity of the microsomal enzymes for these stilbene derivatives is not significantly altered by the presence of a halogen substituent at the 4'-position. However, the maximal velocities (Vmax) of the N-hydroxylation reaction showed marked variations among the different analogs. nih.gov For instance, the Vmax for the 4'-bromo analog was only 16% of that of the parent trans-4-acetamidostilbene, while the rates for the 4'-chloro and 4'-fluoro analogs were even lower, at just 3% of the parent compound's rate. nih.gov This indicates that while the enzyme's binding affinity is comparable, the catalytic efficiency of the N-hydroxylation is highly sensitive to the nature of the substituent at the 4'-position.

| Substrate | Apparent Km (mM) | Apparent Vmax (nmol/mg/min) |

| trans-4-Acetamidostilbene | 0.057 | 1.88 |

| trans-4'-Fluoro-4-acetamidostilbene | 0.052 | 0.06 |

| trans-4'-Chloro-4-acetamidostilbene | 0.045 | 0.06 |

| trans-4'-Bromo-4-acetamidostilbene | 0.040 | 0.30 |

This interactive data table presents the kinetic parameters for the N-hydroxylation of trans-4-acetamidostilbene and its 4'-halo-analogs by hamster liver microsomes. Data is sourced from studies on related compounds due to the absence of specific kinetic data for this compound. nih.gov

Identification of Downstream Metabolic Products

Following the initial enzymatic modifications, such as N-hydroxylation, xenobiotics often undergo further metabolic transformations, leading to the formation of a variety of downstream products.

In addition to N-hydroxylation, the metabolism of stilbene amides can lead to the formation of other types of metabolites. Notably, glycolamide derivatives have been identified as downstream metabolic products in studies involving the 4'-chloro and 4'-fluoro analogs of trans-4-acetamidostilbene. nih.gov The formation of these glycolamides represents an alternative or subsequent metabolic pathway to N-hydroxylation. The characterization of these metabolites has been achieved through techniques such as thin-layer chromatography and mass spectrometry, which allow for their separation and structural elucidation. nih.gov

Conjugation reactions represent a major pathway in Phase II metabolism, where endogenous molecules are attached to xenobiotics or their metabolites to increase their water solubility and facilitate their excretion. For compounds with hydroxyl groups, such as this compound, glucuronidation and sulfation are common conjugation pathways.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the substrate. The specific UGT isoforms involved can exhibit regioselectivity, meaning they may preferentially conjugate certain hydroxyl groups in a molecule with multiple potential sites. nih.gov

Sulfation, on the other hand, is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.gov Similar to UGTs, different SULT isoforms exist and can display specificity for certain substrates and hydroxyl positions. nih.gov Hydroxylated metabolites of various xenobiotics have been shown to be substrates for these enzymes. nih.govnih.gov

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Culture Models

In vitro models are invaluable tools for studying the metabolism of xenobiotics in a controlled environment. Subcellular fractions, such as liver microsomes and S9 fractions, as well as cell culture models, are widely used for this purpose.

Liver microsomes, as previously discussed, are enriched in Phase I enzymes like cytochrome P450s and are instrumental in studying oxidative metabolism. nih.govpsu.edu The liver S9 fraction contains both microsomal and cytosolic enzymes, thereby providing a more comprehensive representation of the liver's metabolic capabilities, including both Phase I and Phase II reactions.

Liver slices are another in vitro model that retains a higher degree of tissue architecture and cellular diversity compared to subcellular fractions. umaryland.edu This model allows for the study of integrated drug metabolism, encompassing both Phase I and Phase II biotransformations in a more physiologically relevant context. umaryland.edu Studies with liver slices have demonstrated their utility in assessing the effects of inducing agents on the activities of various metabolic enzymes. umaryland.edu While specific studies on this compound in these comprehensive in vitro systems are not extensively documented, the established methodologies provide a clear framework for future investigations into its biotransformation.

In Vivo Metabolic Fate Investigations in Animal Models (e.g., Rat, Hamster)

Studies in animal models have been instrumental in elucidating the metabolic pathways of stilbene compounds. While direct and comprehensive data for this compound is limited, the metabolic fate of the closely related parent compound, trans-stilbene (B89595), has been investigated in rats. These studies offer valuable insights into the probable metabolic transformations of its derivatives.

For instance, research on trans-stilbene in rats has shown that the primary routes of excretion are through the feces and urine. Following administration, a significant portion of the compound and its metabolites are eliminated from the body via these pathways.

Excretion Profiles of Metabolites

The excretion of metabolites of stilbene compounds is a critical aspect of their pharmacokinetic profile. In rats, the metabolism of trans-stilbene leads to the formation of various hydroxylated and conjugated metabolites that are subsequently excreted.

Rat Models: Studies on trans-stilbene in rats have demonstrated that the majority of the administered dose is excreted in the feces, with a smaller proportion eliminated in the urine. nih.gov The biotransformation of trans-stilbene in rats involves hydroxylation at various positions on the aromatic rings, leading to the formation of compounds such as 4-hydroxy- and 4,4'-dihydroxystilbene. nih.gov Further metabolism can include methylation of the hydroxyl groups and saturation of the ethylenic bridge to form bibenzyl derivatives. nih.gov These metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

Hamster Models: In vitro studies using Chinese hamster cells have indicated that N-hydroxy derivatives of acetylaminostilbenes can undergo deacetylation, a metabolic process that removes the acetyl group. nih.gov This suggests that in vivo, hamsters may also metabolize this compound through deacetylation, potentially leading to the formation of aminostilbene (B8328778) derivatives. However, detailed in vivo excretion profiles for this specific compound in hamsters are not extensively documented in the available scientific literature.

Table 1: Illustrative Excretion Profile of trans-Stilbene Metabolites in Rats

| Excretion Route | Percentage of Administered Dose | Major Metabolites Identified |

| Feces | >50% | 4-Hydroxystilbene, 4,4'-Dihydroxystilbene |

| Urine | <50% | Hydroxylated stilbenes and bibenzyls, Benzoic acid derivatives (from oxidative cleavage) |

Note: This table is based on data for the parent compound trans-stilbene and is intended to be illustrative of stilbene metabolism in rats. nih.gov Specific quantitative data for this compound is not available.

Tissue Distribution and Localization of the Compound and its Metabolites

The distribution of a compound and its metabolites into various tissues is a key determinant of its potential biological activity and toxicity.

Rat Models: Information regarding the specific tissue distribution of this compound is scarce. However, studies on other stilbene derivatives provide some general principles. The lipophilicity of the parent compound and the polarity of its metabolites influence their ability to cross cell membranes and distribute into different tissues. It is plausible that the parent compound may distribute to tissues with higher lipid content, while its more polar, conjugated metabolites would be more confined to the bloodstream and organs involved in elimination, such as the liver and kidneys.

Hamster Models: Similarly, specific data on the tissue distribution of this compound and its metabolites in hamsters is not well-documented in the accessible literature. General pharmacokinetic principles suggest that the distribution would be governed by the physicochemical properties of the compound and its metabolites.

Molecular Mechanisms of Bioactivation to Reactive Intermediates

The biological activity of this compound, a derivative of the known carcinogen trans-4-acetamidostilbene, is intrinsically linked to its metabolic activation to chemically reactive species. This bioactivation process is a critical initial step that enables the compound to interact with cellular macromolecules, leading to potential genotoxicity. The key molecular mechanisms involve enzymatic transformations that convert the relatively inert parent compound into highly reactive electrophilic intermediates.

Role of N-Hydroxylation in Activating Stilbene Scaffolds

A pivotal step in the metabolic activation of trans-4-acetamidostilbene and its analogs is N-hydroxylation, a reaction catalyzed primarily by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group to the nitrogen atom of the acetamido moiety, forming an N-hydroxy metabolite. This transformation is considered an obligatory step for the bioactivation of carcinogenic aryl amides.

Studies using hamster liver microsomes have demonstrated the N-hydroxylation of trans-4-acetamidostilbene and a variety of its 4'-substituted analogs. The nature of the substituent at the 4'-position of the stilbene ring has a marked effect on the rate of this metabolic conversion. For instance, the introduction of different alkoxy groups at the 4'-position influences the kinetics of N-hydroxylation. Similarly, halogen substituents at the 4'-position also modulate the rate of this reaction. Research has shown that while the apparent Michaelis-Menten constant (KM) values for N-hydroxylation of several 4'-halo-analogs are similar to the parent compound, the maximal velocities (Vmax) can vary significantly. For example, the Vmax for the 4'-bromo analog was found to be 16% of that of trans-4-acetamidostilbene, while the 4'-chloro and 4'-fluoro analogs exhibited rates of only 3% of the parent compound.

Further investigations into other 4'-substituents, such as cyano, methyl, tert-butyl, and trifluoromethyl groups, have consistently shown a decreased rate of N-hydroxylation compared to the unsubstituted trans-4-acetamidostilbene. This reduction in metabolic activation is dependent on both the physicochemical properties of the 4'-substituent and its susceptibility to other metabolic pathways, such as oxidation of the substituent itself.

Kinetic Parameters of N-Hydroxylation for trans-4-Acetamidostilbene Analogs

| Compound | Apparent KM (mM) | Apparent Vmax (nmol/mg protein/min) |

|---|---|---|

| trans-4-Acetamidostilbene | 0.19 | 1.10 |

| trans-4'-Fluoro-4-acetamidostilbene | 0.17 | 0.03 |

| trans-4'-Chloro-4-acetamidostilbene | 0.17 | 0.03 |

| trans-4'-Bromo-4-acetamidostilbene | 0.13 | 0.18 |

| trans-4'-Cyano-4-acetamidostilbene | 0.02 | 0.26 |

Formation of Electrophilic Species

Following N-hydroxylation, the resulting N-hydroxy metabolite can undergo further activation to form highly reactive electrophilic species. A common pathway for this secondary activation is the esterification of the N-hydroxy group, for instance, by sulfotransferases or acetyltransferases, to form unstable sulfate or acetate (B1210297) esters. These esters are potent leaving groups, and their departure can lead to the formation of a highly electrophilic nitrenium ion.

The nitrenium ion is a key reactive intermediate that can readily attack nucleophilic sites on cellular macromolecules. The formation of such electrophilic species is a hallmark of the genotoxic mechanism of many aromatic amines and amides. While the direct detection of these transient species is challenging, their existence is strongly inferred from the structure of the adducts they form with biological nucleophiles. The model compound, N-acetoxy-4-acetamidostilbene, serves as a synthetic surrogate for the metabolically generated reactive ester and has been instrumental in studying the subsequent reactions with cellular components.

Interaction with Cellular Macromolecules

The electrophilic intermediates generated from the bioactivation of this compound can covalently bind to a variety of cellular macromolecules, including nucleic acids and proteins. These interactions are believed to be the molecular initiating events for the observed genotoxicity.

Adduct Formation with DNA and RNA

The ultimate carcinogenic metabolites of trans-4-acetamidostilbene have been shown to react with nucleic acids to form covalent adducts. nih.gov In vitro studies using the reactive model compound, N-acetoxy-4-acetamidostilbene, have demonstrated its ability to form adducts with mononucleosides, as well as with polynucleotides like DNA and RNA. nih.gov

The primary sites of adduction on nucleic acid bases are the nucleophilic centers, with guanine (B1146940) being a major target. The reaction of N-acetoxy-4-acetamidostilbene with guanosine (B1672433) has been shown to yield several adducts. nih.gov The proposed mechanism involves the initial attack of the electrophilic species at the C-beta position of the stilbene with the N2 position of guanine. nih.gov The resulting intermediate can then undergo further reactions, such as cyclization with the N1 or N3 positions of the same guanine base, to form stable adducts. nih.gov These adducts have been identified in both in vitro reactions and in the liver DNA and RNA of rats treated with trans-4-acetamidostilbene. nih.gov

Identified Adducts of trans-4-Acetamidostilbene Metabolites with Guanosine

| Adduct Type | Position of Linkage on Guanine | Proposed Intermediate |

|---|---|---|

| Guanosine Adducts | N2, N1, and N3 | Nitrenium ion/reactive ester |

Investigation of Genotoxic Mechanisms in Model Systems

The genotoxicity of stilbene derivatives has been investigated in various model systems, providing insights into their potential to induce genetic damage. These studies are crucial for understanding the mechanisms underlying their carcinogenic potential.

In vitro studies using mammalian cell lines have demonstrated the genotoxic effects of certain stilbene compounds. For instance, some stilbene derivatives have been shown to induce micronuclei in Chinese Hamster Ovary (CHO) cells and HepG2 cells. The formation of micronuclei is an indicator of chromosomal damage or interference with the mitotic apparatus. Furthermore, studies have suggested that the 4'-hydroxy group is essential for the genotoxicity of some stilbenes, as analogues lacking this group showed reduced or no activity in chromosomal aberration, micronucleus, and sister chromatid exchange assays in a Chinese hamster cell line.

The mutagenic potential of trans-4-acetamidostilbene and its N-hydroxy metabolite has also been evaluated using the Salmonella typhimurium (Ames) test. These studies have shown that both the parent amide and its N-hydroxy derivative require metabolic activation to exert their mutagenic effects. The mutagenic potency was found to be influenced by the nature of the substituent at the 4'-position, highlighting the role of metabolic pathways in modulating genotoxicity.

Summary of Genotoxicity Studies on Stilbene Derivatives

| Test System | Endpoint | General Finding |

|---|---|---|

| Mammalian Cell Lines (e.g., CHO, HepG2) | Micronucleus Formation, Chromosomal Aberrations | Induction of chromosomal damage by some stilbene derivatives. |

| Salmonella typhimurium (Ames Test) | Gene Mutation (Reverse Mutation) | Mutagenic with metabolic activation; potency influenced by substituents. |

Assessment of Mutagenic Potential in Bacterial Test Systems (e.g., Salmonella typhimurium)

The mutagenic potential of stilbene derivatives, including those closely related to this compound, has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test assesses the ability of a chemical to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.

Research on trans-4-acetamidostilbene and its analogues has demonstrated that these compounds require metabolic activation to exhibit mutagenic effects. nih.gov In studies utilizing S. typhimurium strain TA-100, which is sensitive to base-pair substitution mutations, trans-4-acetamidostilbene and its 4'-halogenated derivatives were found to be mutagenic only in the presence of a metabolic activating system, typically a liver homogenate (S9 mix) from hamsters. nih.gov This indicates that the parent compounds themselves are not directly mutagenic but are converted into mutagenic metabolites by enzymes present in the S9 mix.

The mutagenic potency of these related stilbene compounds was observed to be influenced by the substituents on the stilbene ring system. nih.gov While specific data for this compound is not detailed in the available literature, the general findings for analogous compounds strongly suggest that it would also require metabolic activation to induce mutations in bacterial test systems. The presence of the hydroxyl group at the 4'-position would likely influence its metabolic pathway and, consequently, its mutagenic profile.

Interactive Data Table: Mutagenicity of trans-4-acetamidostilbene and its Analogs in S. typhimurium TA-100

| Compound | Metabolic Activation (S9) | Mutagenic Effect |

| trans-4-acetamidostilbene | Required | Positive |

| trans-4-acetamidostilbene (4'-F) | Required | Positive |

| trans-4-acetamidostilbene (4'-Cl) | Required | Positive |

| trans-4-acetamidostilbene (4'-Br) | Required | Positive |

This table summarizes the general findings for compounds structurally related to this compound, based on available research. nih.gov

Understanding the Link Between Metabolic Activation and Mutagenicity

The mutagenicity of aromatic amides and stilbene derivatives is intrinsically linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with DNA. For the parent compound, trans-4-acetamidostilbene, a key metabolic pathway involves N-hydroxylation to form trans-4-(N-hydroxyacetamido)stilbene. nih.gov This N-hydroxy metabolite is considered a proximate carcinogen, which can be further metabolized to a more reactive ultimate carcinogen.

While N-hydroxylation is a critical activation step, other metabolic pathways can lead to detoxification. For instance, metabolic epoxidation of trans-4-acetylaminostilbene at the α,β-double bond was found to be a protective mechanism, as the resulting epoxide was non-mutagenic and could not be activated by liver preparations. nih.gov This highlights the complex interplay of different metabolic routes in determining the ultimate genotoxic potential of a compound.

In the context of this compound, the presence of the 4'-hydroxyl group could influence the metabolic balance between activation and detoxification pathways. This hydroxyl group could be a site for further metabolism, such as glucuronidation or sulfation, which are typically detoxification pathways. However, it is also plausible that the 4'-hydroxyl group could alter the electronic properties of the molecule, affecting the N-hydroxylation of the acetamido group. For other compounds, such as the therapeutic agent tamoxifen, a 4-hydroxy metabolite is a key intermediate that undergoes further metabolic activation to form DNA adducts. nih.gov This suggests that the 4'-hydroxy group in this compound could play a significant role in its bioactivation.

The ultimate mutagenic species are typically highly reactive electrophiles that can attack nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause errors during DNA replication, resulting in mutations. Therefore, the link between metabolic activation and mutagenicity is the generation of these reactive intermediates.

Cellular Responses to Bioactivated Forms (e.g., induction of cellular stress pathways, enzyme modulation)

Exposure to chemical stressors that generate reactive oxygen species (ROS) or form DNA adducts can induce a state of oxidative stress. This can lead to the activation of transcription factors such as Nrf2, which regulates the expression of a wide array of antioxidant and detoxification enzymes. The induction of these protective enzymes is a key cellular defense mechanism against chemical-induced damage.

Furthermore, the presence of DNA damage can activate DNA damage response (DDR) pathways. These pathways involve sensor proteins that detect DNA lesions, which in turn activate transducer kinases that amplify the damage signal. This signaling cascade can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, trigger apoptosis (programmed cell death) to eliminate the damaged cell.

The bioactivated forms of stilbene derivatives could also directly interact with and modulate the activity of various enzymes. For example, reactive metabolites could bind to and inhibit or activate enzymes involved in cellular signaling or metabolism. This modulation of enzyme activity could have wide-ranging effects on cellular function.

Conclusion

Structure Activity Relationship Sar Studies of Trans 4 Hydroxy 4 Acetamidostilbene Analogs

Impact of Substituent Variation on Metabolic Transformations

The metabolic conversion of trans-4'-Hydroxy-4-acetamidostilbene and its analogs is a critical determinant of their biological activity. The introduction of different substituents can significantly alter the pathways and rates of metabolism, leading to diverse biological outcomes.

Influence of Halogen Substituents on N-Hydroxylation Kinetics

N-hydroxylation is a key metabolic activation step for many aromatic amides, including analogs of this compound. Studies using hamster liver microsomes have demonstrated that the nature of the halogen substituent at the 4'-position has a marked effect on the kinetics of this reaction. While the apparent KM values for the N-hydroxylation of trans-4-acetamidostilbene and its 4'-fluoro, 4'-chloro, and 4'-bromo analogs are similar, the maximal velocities (Vmax) show significant variations.

The rate of N-hydroxylation is dramatically reduced by the presence of a halogen at the 4'-position. Specifically, the Vmax for the 4'-bromo analog was found to be only 16% of that of the parent compound, trans-4-acetamidostilbene. The inhibitory effect was even more pronounced for the 4'-chloro and 4'-fluoro analogs, with their rates of N-hydroxylation being merely 3% of the parent compound. rsc.org

| Compound | Relative Vmax for N-Hydroxylation (%) |

|---|---|

| trans-4-acetamidostilbene | 100 |

| trans-4'-Bromo-4-acetamidostilbene | 16 |

| trans-4'-Chloro-4-acetamidostilbene | 3 |

| trans-4'-Fluoro-4-acetamidostilbene | 3 |

Effects of Alkoxy Substituents on Metabolic Profiles

The introduction of alkoxy groups, such as methoxy (B1213986) substituents, can influence the metabolic profile of stilbene (B7821643) derivatives. While specific data on this compound analogs with alkoxy substituents is limited, broader studies on stilbenoids indicate that methoxylation can affect their biological activity and bioavailability. For instance, the dimethyl ether analog of resveratrol (B1683913), pterostilbene (B91288) (3,5-dimethoxy-4′-hydroxy-trans-stilbene), exhibits higher bioavailability compared to resveratrol itself. This is attributed to the methoxy groups increasing lipophilicity and potentially reducing the susceptibility to phase II metabolism reactions like glucuronidation and sulfation. arabjchem.orgresearchgate.net Fungal P450 enzymes have been shown to hydroxylate and demethylate methoxy-stilbenes, suggesting that O-dealkylation can be a metabolic pathway for such analogs. elsevierpure.com

Correlation Between Chemical Structure and Bioactivation Potential

The bioactivation of aromatic amides to reactive intermediates is a critical step in their potential toxicity, including carcinogenicity. For trans-4-acetamidostilbene and its analogs, N-hydroxylation is considered an obligatory step in this bioactivation process. The resulting N-hydroxy metabolite can be further metabolized to a reactive electrophile that can bind to cellular macromolecules.

The introduction of various substituents at the 4'-position has been shown to modulate this bioactivation pathway. For instance, the introduction of a 4'-substituent generally leads to a decreased rate of N-hydroxylation. This reduction in bioactivation depends on both the physicochemical properties of the substituent and its own susceptibility to metabolic oxidation. For example, analogs with 4'-CH3 and 4'-C(CH3)3 groups are primarily metabolized at the alkyl substituent, with N-hydroxylation being a minor pathway. In contrast, the 4'-CF3 analog yields small amounts of the N-hydroxylated product as the only detectable metabolite. The 4'-CN analog shows a Vmax for N-hydroxylation that is 24% of the parent compound. These findings highlight that structural modifications can steer the metabolism away from the bioactivation pathway.

Modulating Mechanistic Biological Effects Through Structural Modification

The biological effects of this compound analogs, such as their mutagenic potency, can be significantly altered by structural modifications.

Alterations in Mutagenic Potency Based on Substituent Identity

The mutagenic potential of trans-4-acetamidostilbene analogs in the Salmonella typhimurium test system is highly dependent on the nature of the substituent at the 4'-position. Studies have shown that both the parent amides and their N-hydroxy metabolites require metabolic activation to exert their mutagenic effects.

For the amide series, the relative mutagenic potencies were found to be in the order of 4'-F > 4'-H > 4'-Cl > 4'-Br. In contrast, for the N-hydroxyacetamido (hydroxamic acid) series, the order of mutagenic potency was 4'-H > 4'-F > 4'-Cl, 4'-Br. elsevierpure.com This suggests that the electronic properties of the substituent influence the stability and reactivity of the ultimate mutagenic species.

Furthermore, studies on 4-aminostilbene (B1224771) and 4-nitrostilbene (B156276) derivatives with different 4'-alkyl substituents have shown that steric factors also play a crucial role. Maximum mutagenic activity was observed with smaller alkyl groups like methyl and ethyl. Larger, more bulky substituents, such as iso-propyl, sec-butyl, and tert-butyl, led to a reduction in mutagenic potential. researchgate.net

| Substituent at 4'-position | Relative Mutagenic Potency (Amide Series) | Relative Mutagenic Potency (N-Hydroxyacetamido Series) |

|---|---|---|

| -H | Higher than -Cl and -Br | Highest |

| -F | Highest | Lower than -H |

| -Cl | Lower than -H and -F | Lower than -H and -F |

| -Br | Lowest | Similar to -Cl |

Stereochemical Influence on Biological Activity

The stereochemistry of stilbene derivatives, specifically the cis versus trans configuration of the ethylene (B1197577) bridge, can have a profound impact on their biological activity. Generally, the trans isomers of stilbenes are more stable and often exhibit greater biological activity compared to their cis counterparts. However, this is not a universal rule, and in some cases, the cis isomer has been found to be more potent.

Analytical Methodologies for Research on Trans 4 Hydroxy 4 Acetamidostilbene and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of trans-4'-Hydroxy-4-acetamidostilbene and its metabolites, providing the means to separate these compounds from endogenous substances and from each other.

Thin-Layer Chromatography (TLC) for Metabolite Profiling

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the preliminary screening and profiling of metabolites. nih.gov Its utility lies in its ability to handle multiple samples simultaneously and its tolerance for crude sample matrices with minimal cleanup. nih.gov

In the context of this compound metabolism studies, TLC can be employed to gain a qualitative overview of the metabolic fate of the parent compound. By spotting extracts from biological samples (e.g., urine, plasma, or microsomal incubations) onto a TLC plate and developing it with an appropriate solvent system, a separation of compounds based on their polarity is achieved. The resulting chromatogram, when visualized under ultraviolet (UV) light or after staining with specific reagents, reveals a "fingerprint" of the metabolites. nih.gov The retention factor (Rf) value of each spot provides a preliminary basis for identification by comparison with authentic standards. This technique is particularly useful for quickly assessing the extent of metabolism and the number of major metabolites formed.

Table 1: Typical TLC System for Stilbene (B7821643) Metabolite Profiling

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Toluene:Ethyl Acetate (B1210297):Formic Acid (5:4:1, v/v/v) nih.gov |

| Sample Application | Microsyringe application of concentrated sample extracts |

| Detection | UV light at 254 nm and 366 nm for fluorescent compounds |

| Analysis | Comparison of Rf values of metabolite spots with the parent compound and known standards |

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound and its metabolites. researchgate.net Its high resolution, sensitivity, and reproducibility make it the method of choice for obtaining precise quantitative data. nih.gov Reversed-phase (RP) HPLC is most commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com

The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to resolve compounds with a wide range of polarities, from the relatively non-polar parent compound to its more polar, conjugated metabolites (e.g., glucuronides and sulfates). nih.gov Detection is typically achieved using a UV detector set at a wavelength where the stilbene core exhibits maximum absorbance. The method is validated for linearity, sensitivity, and repeatability to ensure accurate quantification. nih.gov

Table 2: Illustrative HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 30 minutes |

| Detector | UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |

| Detection Wavelength | ~320-330 nm (typical for trans-stilbenes) |

| Injection Volume | 10-20 µL |

Spectrometric Methods for Structural Elucidation and Quantification

Following chromatographic separation, spectrometric methods are employed to determine the precise chemical structure of the parent compound and its metabolites and to provide an additional layer of quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the analysis of drug metabolites. springernature.com It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

For this compound and its metabolites, electrospray ionization (ESI) is a common soft ionization technique that generates intact molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. The molecular ion of a metabolite is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. For example, the loss of a glucuronic acid moiety (176 Da) or a sulfate (B86663) group (80 Da) from a molecular ion is a strong indicator of a phase II conjugation metabolite. researchgate.net The fragmentation pattern of the core stilbene structure can help pinpoint the site of metabolic modification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and straightforward technique used for both detection in HPLC and for assessing the purity of isolated compounds. researchgate.net The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light of specific wavelengths in the UV or visible range. researchgate.net

The extended conjugated π-electron system of the stilbene backbone in this compound gives rise to strong UV absorbance. uobabylon.edu.iq The UV spectrum is characterized by a wavelength of maximum absorbance (λmax). This property is exploited in HPLC-UV detection, where the detector is set to this wavelength for sensitive and selective detection. For purity assessment, the UV-Vis spectrum of an isolated compound is recorded. The shape of the spectrum and the position of the λmax can confirm the identity of the stilbene core, while the absence of extraneous peaks indicates the sample's purity. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including novel metabolites. unl.eduresearchgate.net While MS provides information on molecular weight and fragments, NMR provides a detailed map of the entire molecule's carbon-hydrogen framework. core.ac.uk

Proton (¹H) NMR spectra give information about the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. unl.edu Carbon-¹³ (¹³C) NMR provides information on the carbon skeleton. For this compound, ¹H NMR can be used to confirm the trans configuration of the double bond, typically characterized by a large coupling constant (J ≈ 15-18 Hz) between the vinylic protons. nih.gov

When analyzing metabolites, changes in the NMR spectrum compared to the parent compound reveal the site of metabolism. For example, the disappearance of an aromatic proton signal and a downfield shift of the adjacent carbon signals might indicate hydroxylation at that position. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the complete structure by establishing correlations between protons, between carbons and their attached protons, and between protons and carbons over two to three bonds, respectively. core.ac.uknih.gov This is particularly crucial for definitively assigning the position of conjugation in phase II metabolites. The coupling of HPLC to NMR (HPLC-NMR) allows for the direct structural analysis of metabolites as they elute from the column. nih.gov

Radiometric and Isotopic Labeling Assays for Metabolic Pathway Tracing

Radiometric and isotopic labeling assays are powerful methodologies for elucidating the metabolic fate of xenobiotics by tracing their absorption, distribution, metabolism, and excretion (ADME). These techniques involve the use of molecules in which one or more atoms have been replaced by a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The radioactivity allows for sensitive and quantitative tracking of the parent compound and its metabolites in various biological matrices.

Research on stilbene derivatives has utilized these methods to understand their biotransformation. While specific studies on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from metabolic studies of structurally similar compounds, such as trans-4-Acetylaminostilbene (trans-AAS).

A pivotal study investigated the metabolic fate of ³H-labeled trans-4-Acetylaminostilbene in female Wistar rats. This research provides a strong model for understanding how this compound might be metabolized and the types of pathways that can be traced using isotopic labeling.

In this study, the excretion of radioactivity was monitored over three days following oral administration of ³H-trans-AAS. The findings revealed the influence of metabolic enzyme inducers, such as methylcholanthrene (MC) and phenobarbital (B1680315) (PB), on the rate and route of excretion.

| Treatment Group | Percentage of Administered Dose Excreted |

|---|---|

| Untreated | 46% |

| Methylcholanthrene (MC) Pretreated | 86% |

| Phenobarbital (PB) Pretreated | 52% |

Further analysis of the metabolic pathways showed that MC pretreatment altered both Phase I and Phase II metabolism of trans-AAS. nih.gov This was evidenced by a decrease in the urinary excretion of unconjugated metabolites and a corresponding increase in the formation of sulfate conjugates. nih.gov Additionally, the biliary excretion of glucuronides and other conjugated polar metabolites was substantially increased by MC pretreatment. nih.gov

These findings highlight the utility of isotopic labeling in dissecting complex metabolic pathways. The use of ³H-trans-AAS allowed researchers to quantify the flux through different biotransformation routes (e.g., sulfation, glucuronidation) and how these pathways are modulated by enzyme inducers. This type of detailed metabolic tracing is crucial for understanding the disposition of a compound and its potential interactions.

| Metabolic Outcome | Effect of MC Pretreatment |

|---|---|

| Urinary Excretion of Unconjugated Metabolites | Decreased |

| Formation of Sulfate Conjugates | Increased |

| Biliary Excretion of Glucuronides | Increased |

| Biliary Excretion of Conjugated Polar Metabolites | Increased |

The research on trans-AAS suggests that a similar approach using radiolabeled this compound would be invaluable for mapping its specific metabolic pathways, identifying its major metabolites, and understanding its pharmacokinetic profile.

Computational and Theoretical Approaches in Stilbene Research

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of stilbene (B7821643) research, these studies are crucial for understanding how compounds like trans-4'-Hydroxy-4-acetamidostilbene interact with biological targets, primarily enzymes.

Docking simulations place a ligand (the stilbene derivative) into the binding site of a protein and calculate a score that estimates the binding affinity. This process helps to:

Identify key amino acid residues involved in the interaction.

Visualize the binding mode, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Explain the specificity and inhibitory potency of different stilbene derivatives. nih.gov

Guide the design of new derivatives with improved affinity and selectivity. nih.gov

For instance, docking studies on various stilbene derivatives with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, have provided significant insights. nih.govnih.gov Research on the interactions between stilbene derivatives and human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the activation of procarcinogens, has used molecular docking to understand inhibitory mechanisms. nih.govresearchgate.net These studies often reveal that subtle structural changes in the stilbene molecule can lead to significant differences in binding affinity and orientation within the enzyme's active site. nih.gov Similarly, molecular docking has been employed to screen stilbene compounds against viral enzymes, such as the Mpro protease of SARS-CoV-2, to identify potential inhibitors of viral replication. nih.gov

The table below summarizes findings from representative molecular docking studies on stilbene derivatives with various enzymes.

| Enzyme Target | Stilbene Derivative Class | Key Findings |

| Cytochrome P450 3A4 (CYP3A4) | Resveratrol (B1683913) and its aldehyde analogue | Docking revealed the aldehyde analogue lacked an important binding feature compared to resveratrol, explaining its lower binding affinity and weaker inhibitory effect. nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Methyl and/or methylthio trans-stilbenes | Scoring functions from docking correlated well with the experimentally determined inhibitory potency of the stilbene derivatives. nih.govresearchgate.net |

| Cytochrome P450 1A1 (CYP1A1) | Methoxy (B1213986) and methylthio trans-stilbenes | The most active inhibitor, 2-methoxy-4'-methylthio-trans-stilbene, showed a high number of molecular interactions within the active site. nih.gov |

| SARS-CoV-2 Mpro Protease | Natural stilbenes (e.g., astringin, isorhapontin) | Docking identified several stilbenes with higher predicted binding affinities than known reference inhibitors, suggesting their potential as antiviral agents. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Stilbene Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rs By identifying which molecular properties (descriptors) are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. mdpi.com

The general workflow of a QSAR study involves:

Compiling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors for each compound. These can be 0D (e.g., molecular weight), 1D (e.g., functional group counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity. nih.govmdpi.com

Validating the model to ensure its predictive power. mdpi.com

QSAR studies on stilbene derivatives have been used to explore a variety of biological endpoints, including anticancer, estrogenic, and enzyme inhibitory activities. nih.govnih.gov

A key application of QSAR is the prediction of metabolic parameters. The interaction of stilbenes with metabolic enzymes, particularly cytochrome P450s, is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. QSAR models can be developed to predict the inhibitory activity of stilbene derivatives against specific CYP isozymes.

For example, a three-dimensional QSAR (3D-QSAR) study was performed on a series of 41 trans-stilbene (B89595) derivatives to understand the structural requirements for inhibiting CYP1B1. nih.gov Such models use 3D descriptors derived from the molecular fields (steric and electrostatic) around the compounds. The resulting models can generate contour maps that visualize regions where bulky groups or specific electronic features would increase or decrease inhibitory activity, thus providing a predictive blueprint for designing compounds with desired metabolic stability or specific inhibitory profiles. researchgate.net

QSAR provides a powerful computational framework for estimating the biological activity of novel stilbene derivatives before their synthesis. By correlating molecular descriptors with activities like enzyme inhibition or receptor binding, these models can rapidly screen virtual libraries of compounds. mdpi.com

In a study on trans-stilbene derivatives as CYP1B1 inhibitors, a QSAR model was built using multiple linear regression that successfully predicted the inhibitory activity (expressed as pIC50). researchgate.net The model's predictive ability was confirmed through internal and external validation procedures, demonstrating its utility in the rational design of new inhibitors. nih.govresearchgate.net Another QSAR study on estrogenic stilbene derivatives used quantum chemical calculations and established a model with a satisfactory correlation between predicted and experimental activities. nih.gov

The table below presents an example of the statistical validation parameters for a QSAR model developed for stilbene derivatives, highlighting the model's robustness and predictive capacity.

| QSAR Model Parameter | Description | Value |

| R² | Coefficient of determination (goodness of fit for the training set) | 0.954 |

| Q² | Cross-validated correlation coefficient (internal predictive ability) | 0.898 |

| R²_test | Correlation coefficient for the external test set (external predictive ability) | 0.880 |

Data from a QSAR study on methyl and/or methylthio trans-stilbene derivatives inhibiting CYP1B1. researchgate.net

Theoretical Studies on Reaction Mechanisms and Intermediate Stability

Theoretical chemistry provides fundamental insights into the reaction mechanisms of stilbenes that are often inaccessible through experimental methods alone. Using quantum mechanical calculations, researchers can map potential energy surfaces, characterize transition states, and determine the stability of reaction intermediates. acs.org This is particularly valuable for understanding the photochemical reactions of stilbenes, such as cis-trans isomerization and photocyclization (the Mallory reaction). acs.orgnih.gov

Studies on cis-stilbene (B147466) photodynamics, for example, have computationally mapped the pathways following photoexcitation. acs.org These calculations can reveal the existence of shallow energy minima on the excited-state potential energy surface and identify conical intersections, which are critical points that facilitate the rapid conversion from the excited state back to the ground state, leading to different photoproducts like the trans-isomer or dihydrophenanthrene (DHP). acs.org Femtosecond time-resolved fluorescence studies, combined with quantitative analysis, have helped to elucidate the dynamics and mechanism of these isomerization and cyclization reactions. researchgate.net

Such theoretical investigations can:

Explain the quantum yields of different photoproducts. acs.org

Predict how substituents on the stilbene core, such as the hydroxyl and acetamido groups in this compound, might influence reaction pathways.

Provide a basis for controlling reaction outcomes, which is important for the synthesis of complex molecules derived from the stilbene scaffold. nih.gov

In Silico Prediction of Biotransformation Pathways

In silico (computer-based) tools are increasingly used to predict the metabolic fate of xenobiotics, including stilbene derivatives. creative-biolabs.com These tools are valuable in early drug discovery for identifying potentially reactive or toxic metabolites and for understanding a compound's pharmacokinetic profile. nih.gov

Prediction methods can be broadly categorized into:

Ligand-based approaches: These methods use information from the chemical structure of the substrate alone to predict its metabolic fate, often relying on databases of known metabolic reactions or machine learning models trained on that data. creative-biolabs.com

Structure-based approaches: These methods explicitly model the interaction between the substrate and a specific metabolic enzyme (e.g., a CYP isoform) to predict the site of metabolism. creative-biolabs.com

Several software tools, such as BioTransformer, combine knowledge-based rules with machine learning to predict the products of biotransformation. biorxiv.orgnih.gov For a compound like this compound, these programs would screen its structure for known sites of metabolic attack and apply biotransformation rules. Based on the known metabolism of related compounds like 4-acetamidostilbene, predictable pathways would include N-hydroxylation of the acetamido group, aromatic hydroxylation on either phenyl ring, and subsequent phase II conjugation reactions like glucuronidation or sulfation at the phenolic hydroxyl group. nih.gov These predictions help guide experimental metabolism studies by focusing analytical efforts on finding the most likely metabolites. nih.gov

Advanced Research Perspectives on Trans 4 Hydroxy 4 Acetamidostilbene

Utility as a Research Probe for Cytochrome P450 and Other Xenobiotic-Metabolizing Enzymes

While not a conventional isoform-specific probe, trans-4'-Hydroxy-4-acetamidostilbene and its parent compound, trans-4-acetamidostilbene, are valuable substrates for studying the activity of various xenobiotic-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Xenobiotic metabolism is the set of metabolic pathways that modify the chemical structure of foreign compounds. researchgate.net The metabolism of aromatic amines and amides is a key area where these enzymes are active. The biotransformation of trans-4-acetamidostilbene involves critical reactions catalyzed by these enzymes, making it a useful compound for probing their function.

Furthermore, the phenolic hydroxyl group of this compound itself is a target for Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). upol.cz These reactions are crucial for detoxification and excretion. Therefore, the compound can be used as a substrate to investigate the activity, inhibition, or induction of these important Phase II enzymes. By monitoring the formation of glucuronide and sulfate (B86663) conjugates, researchers can assess the function of these pathways, which play a vital role in clearing xenobiotics and endogenous molecules.

Table 1: Enzymes in Stilbene (B7821643) and Aromatic Amine Metabolism

| Enzyme Superfamily | Specific Enzyme Family/Subfamily | Key Reaction Type | Relevance to this compound |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A, CYP2B, CYP2D, CYP3A | N-hydroxylation, Aromatic hydroxylation | Bioactivation of the parent compound (4-acetamidostilbene) to its N-hydroxy metabolite. |

| UDP-Glucuronosyltransferase (UGT) | UGT1A, UGT2B | Glucuronidation | Detoxification by conjugation at the 4'-hydroxy position. |

| Sulfotransferase (SULT) | SULT1A, SULT1E | Sulfation | Detoxification by conjugation; potential for bioactivation of N-hydroxy metabolites. |

| N-acetyltransferase (NAT) | NAT1, NAT2 | N-acetylation, O-acetylation | Metabolism of the primary amine precursor; potential role in the transfer of the acetyl group from the N-hydroxy metabolite. |

Contributions to the Fundamental Understanding of Aromatic Amine Metabolism and Carcinogenesis Mechanisms

Research on trans-4-acetamidostilbene and its metabolites, including the 4'-hydroxy derivative, has been instrumental in shaping the modern understanding of how aromatic amines and amides exert their carcinogenic effects. Early studies established that the parent compound, trans-4-acetamidostilbene, is a potent carcinogen in rats, and crucially, that its N-hydroxy metabolite is even more carcinogenic. nih.govnih.gov This was a key piece of evidence supporting the "metabolic activation" theory of chemical carcinogenesis, which posits that many chemicals are not carcinogenic themselves but are converted to reactive, electrophilic species by enzymes in the body.

The metabolic pathway leading to cancer from trans-4-acetamidostilbene serves as a classic model for this process:

N-hydroxylation: The parent amide is first oxidized by cytochrome P450 enzymes to form N-hydroxy-4-acetamidostilbene. nih.gov

Esterification: The N-hydroxy group is then esterified, often by sulfotransferases (SULTs) or acetyltransferases (NATs), to form a reactive ester (e.g., a sulfate or acetate (B1210297) ester).

DNA Adduct Formation: This reactive ester is unstable and can spontaneously break down to form a highly electrophilic nitrenium ion. This ion readily attacks nucleophilic sites on cellular macromolecules, most importantly DNA, forming covalent DNA adducts.

Mutation and Tumor Initiation: If these DNA adducts are not repaired, they can lead to mutations during DNA replication, which is the initiating event in chemical carcinogenesis.

The study of this compound and its non-hydroxylated parent compound provides a clear in vivo and in vitro model to dissect these steps, helping to identify the specific enzymes involved and the types of DNA damage that are critical for tumor initiation. nih.gov

Development of New Research Tools Based on Stilbene Scaffolds

The stilbene scaffold, a 1,2-diphenylethylene core, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This framework is found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.gov The versatility and synthetic tractability of the stilbene scaffold make it an excellent starting point for the development of new research tools, such as chemical probes to investigate biological processes. nih.govbenthamscience.com

The structural features of this compound—a hydroxyl group on one ring and an acetamido group on the other—provide functional handles for chemical modification. This allows for the rational design of new molecules with tailored properties:

Fluorescent Probes: The inherent fluorescence of the stilbene core can be modulated by altering substituents. This allows for the creation of probes to visualize specific enzymes or cellular environments.

Affinity-Based Probes: The scaffold can be modified to include reactive groups or photoaffinity labels. Such tools can be used to covalently bind to and identify the active sites of enzymes involved in its metabolism or to identify other protein targets.

Enzyme Inhibitors: By systematically modifying the stilbene structure, researchers can develop potent and selective inhibitors of enzymes like CYPs, SULTs, or UGTs. These inhibitors are invaluable research tools for studying the roles of these enzymes in drug metabolism and disease. hilarispublisher.com

The vast body of literature on stilbene-based compounds, from resveratrol (B1683913) to combretastatin, provides a roadmap for how the this compound structure could be leveraged to create novel chemical probes to further dissect the pathways of xenobiotic metabolism and carcinogenesis. nih.govnih.gov

Table 2: Stilbene Scaffold in the Development of Research Tools and Drugs

| Compound/Tool Type | Base Scaffold | Application/Target | Reference |

|---|---|---|---|

| Resveratrol | Natural Stilbene | Probe for antioxidant and anti-inflammatory pathways, sirtuin activation | nih.gov |

| Combretastatin A-4 | Natural Stilbene | Anticancer agent, probe for tubulin polymerization dynamics | nih.gov |

| Pterostilbene (B91288) | Natural Stilbene | Probe for anti-inflammatory, antineoplastic, and antioxidant mechanisms | researchgate.net |

| Stiff-Stilbenes | Synthetic Stilbene Analogue | Molecular rotors, molecular force probes, optical switches | nih.gov |

| Tamoxifen | Synthetic Stilbene Derivative | Clinically used drug and research tool for studying estrogen receptor pathways and CYP metabolism | researchgate.net |

Future Directions in Mechanistic Stilbene Research and Bioactivation Studies

Despite decades of research, key questions regarding the metabolism and bioactivation of this compound and related compounds remain. Future research is essential to refine our understanding and to translate this knowledge into better risk assessment and drug design.

Key future directions include:

Isoform-Specific Metabolism: Identifying the specific human cytochrome P450, UGT, and SULT isoforms responsible for the metabolism and bioactivation of this compound is a critical goal. This is particularly important for predicting inter-individual differences in susceptibility to the carcinogenic effects of its parent compound due to genetic polymorphisms in these enzymes.

Quantitative Mechanistic Modeling: Developing computational and mathematical models to predict the rates of metabolic activation versus detoxification would be a significant advance. Such models could help in assessing the carcinogenic risk of new aromatic amine compounds before extensive animal testing is undertaken.

Structural Biology of Enzyme-Substrate Interactions: Obtaining crystal structures of key metabolizing enzymes, such as CYPs or SULTs, in complex with this compound or its N-hydroxy precursor would provide invaluable atomic-level insights into the bioactivation mechanism. This knowledge could guide the design of safer stilbene-based drugs that avoid metabolic activation.

Exploring the Role of Non-P450 Pathways: While CYPs are central, the role of other oxidative enzymes, such as peroxidases, in the bioactivation of aromatic amines warrants deeper investigation. Understanding the full spectrum of enzymes capable of activating these compounds is crucial for a complete picture of their toxicology.

Continued investigation into the mechanistic details of how compounds like this compound are processed in the body will further enhance our fundamental knowledge of toxicology and aid in the development of safer chemicals and therapeutics.

Q & A

Q. What are the key structural characteristics of trans-4'-Hydroxy-4-acetamidostilbene, and how are its isomers identified?

Answer: The compound’s structural elucidation relies on advanced NMR techniques. For example, coupling constants in ¹H-NMR (e.g., axial vs. equatorial proton arrangements) and 2D NMR spectra (COSY, HSQC, NOESY) differentiate cis and trans isomers. In this compound, axial protons (H1, H3) exhibit distinct triplet-of-doublets patterns (J = 11.2–11.6 Hz), while equatorial groups (OH, NHR) are confirmed via scalar couplings. These methods resolve stereochemical ambiguities, critical for verifying synthetic purity and biological activity .

Q. What experimental models are appropriate for evaluating the toxicological profile of this compound?